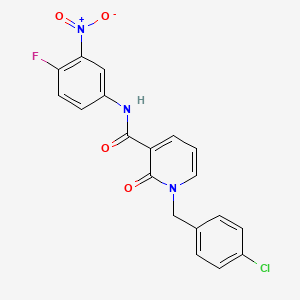

1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with a carboxamide group at position 3, a 4-chlorobenzyl moiety at position 1, and a 4-fluoro-3-nitrophenyl group at the N-position. The molecular formula is C₁₉H₁₃ClFN₃O₄, with a calculated molecular weight of 401.78 g/mol. Its structural features align with compounds investigated for kinase inhibition, antimicrobial activity, or cytotoxicity .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O4/c20-13-5-3-12(4-6-13)11-23-9-1-2-15(19(23)26)18(25)22-14-7-8-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCRAZWJSWHMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 423.84 g/mol. The structure includes a dihydropyridine core, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of dihydropyridine have been shown to inhibit cancer cell proliferation through various pathways, including the modulation of kinase activity. A study demonstrated that certain analogs effectively inhibited Met kinase, leading to reduced tumor growth in xenograft models .

Antimicrobial Properties

Dihydropyridine derivatives have also been evaluated for their antimicrobial activity. A related compound exhibited significant inhibition against various bacterial strains, suggesting that the structural features of this class may enhance their interaction with microbial targets. The presence of fluorine and nitro groups has been associated with increased potency against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial properties, the compound may possess anti-inflammatory effects. Similar compounds have shown the ability to downregulate pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation in chronic diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Kinase Inhibition : The compound may act as a selective inhibitor of various kinases involved in cancer progression.

- Receptor Modulation : The presence of halogenated substituents (fluoro and chloro) enhances binding affinity to target receptors.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Insights from Structural Variations

Substituent Effects on Bioactivity: The nitro group in the target compound’s 3-nitrophenyl moiety (electron-withdrawing) contrasts with the ethoxy group in BMS-777607 (electron-donating). Chlorobenzyl vs. Fluorophenyl: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to BMS-777607’s 4-fluorophenyl, which may affect membrane permeability and pharmacokinetics .

Antimicrobial Potential: Analogous compounds with chlorophenyl and nitrophenyl groups (e.g., ’s derivative) show antimicrobial activity, suggesting the target compound may share this trait. The 4-fluoro substituent could further modulate selectivity against bacterial vs. mammalian cells .

Kinase Inhibition :

- BMS-777607’s efficacy as a Met kinase inhibitor highlights the importance of pyridine-3-carboxamide scaffolds in targeting kinases. The target compound’s nitro group may confer distinct selectivity profiles, though experimental validation is needed .

Solubility and Stability :

- The sulfamoylphenyl group in CAS 899991-34-5 improves aqueous solubility compared to the target compound’s nitrophenyl, which is more hydrophobic. Such modifications are critical for optimizing drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.